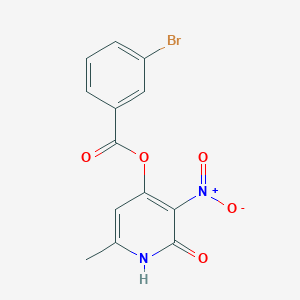

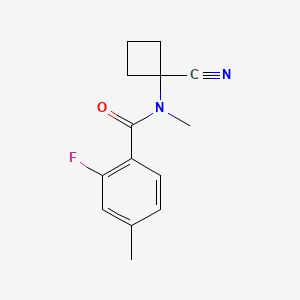

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as MNBPB, is a derivative of pyridine and benzoic acid and has been synthesized using various methods. MNBPB has been studied for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Oxidation and Isomerism Studies

- Oxidation of related compounds and the synthesis of derivatives have been explored. For instance, Meshcheryakova et al. (2014) examined the oxidation of various nitro and bromo derivatives, contributing to the understanding of factors affecting product quality in these reactions (Meshcheryakova et al., 2014).

Structure-Affinity Relationships

- The structure-affinity relationships of certain derivatives, especially in the context of human Aβ plaques, are of interest. Cai et al. (2007) synthesized a set of derivatives and found that certain analogues, such as nitro analogues, have high affinity, which is significant for developing PET radioligands for Alzheimer's disease imaging (Cai et al., 2007).

Synthesis of Key Intermediates

- The synthesis of key intermediates for pharmaceuticals is another application. For example, Yankun et al. (2011) described the synthesis of an intermediate crucial for producing nilotinib, a tyrosine kinase inhibitor (Yu Yankun et al., 2011).

Reactions of Derivatives

- Research into the reactions of various pyridine derivatives, including bromination, nitration, and N-oxidation, provides insights into the reactivity and potential applications of these compounds. For instance, Yamaguchi et al. (1998) explored the bromination and chlorination of methylfuropyridines (S. Yamaguchi et al., 1998).

Nitration Studies

- Nitration studies, such as those conducted by Smolyar et al. (2007), are critical for understanding the chemical behavior of pyridine derivatives under various conditions (N. N. Smolyar et al., 2007).

Tetrazole-Azide Tautomerism

- The study of tetrazole-azide tautomerism in nitrotetrazolopyridines by Cmoch et al. (1999) provides valuable information on the influence of substituents like nitro groups on molecular equilibrium (P. Cmoch et al., 1999).

Synthesis of New Compounds

- The synthesis of new compounds, such as pyrazolopyridines and pyrazolothienopyridines, and their potential applications, has been researched by Ghattas et al. (2003) (A. B. Ghattas et al., 2003).

Synthetic Routes from N-Oxide

- Klemm et al. (1985) explored synthetic routes to substituted thieno[3,2-b]pyridines from N-oxide, contributing to the versatility of these compounds in synthetic chemistry (L. Klemm et al., 1985).

Heteroatom Influence in Biradicals

- The influence of heteroatoms in pyridine-based nitronyl nitroxide biradicals, as studied by Rajadurai et al. (2003), is important for understanding molecular ground states and potential applications in materials science (C. Rajadurai et al., 2003).

Properties

IUPAC Name |

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O5/c1-7-5-10(11(16(19)20)12(17)15-7)21-13(18)8-3-2-4-9(14)6-8/h2-6H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOZLSVXNDYEDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)

![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)

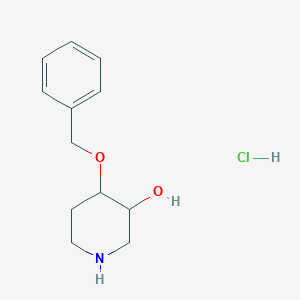

![2-[1-(Dimethylamino)propan-2-yloxy]acetic acid](/img/structure/B2799706.png)

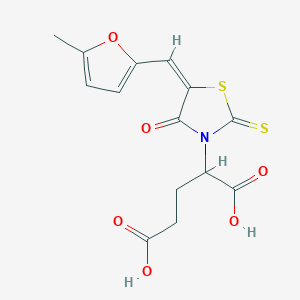

![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)

![N-(2-chlorophenyl)-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2799715.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B2799718.png)

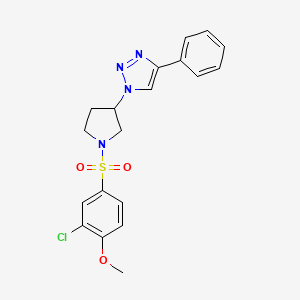

![2-[6-Oxo-3-(4-piperidin-1-ylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2799722.png)